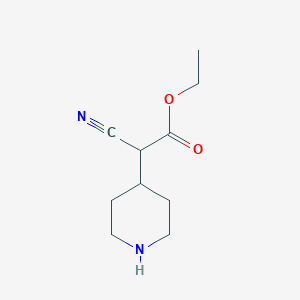![molecular formula C12H12BrN3O3 B15303015 N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl ring and a diazinane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, a phenyl ring, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Diazinane-2,4-dione: The brominated phenyl compound is then reacted with a diazinane-2,4-dione precursor under basic conditions to form the desired diazinane-2,4-dione moiety.
Acetylation: The final step involves acetylation of the intermediate product to yield N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or reduced amide derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The brominated phenyl ring and diazinane-2,4-dione moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-chloro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
- N-[4-fluoro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro and fluoro analogs. This uniqueness can result in different biological activities and applications.
Propiedades
Fórmula molecular |
C12H12BrN3O3 |
|---|---|
Peso molecular |
326.15 g/mol |
Nombre IUPAC |
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(17)14-9-3-2-8(13)6-10(9)16-5-4-11(18)15-12(16)19/h2-3,6H,4-5H2,1H3,(H,14,17)(H,15,18,19) |
Clave InChI |
NXIXRPCQYATUKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
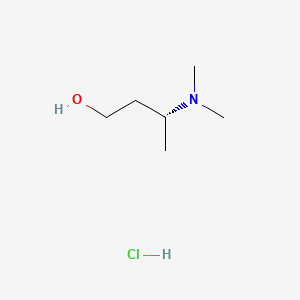
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



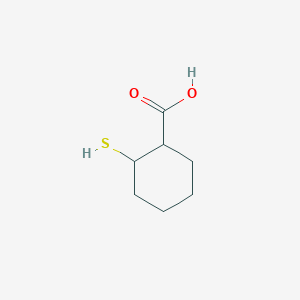
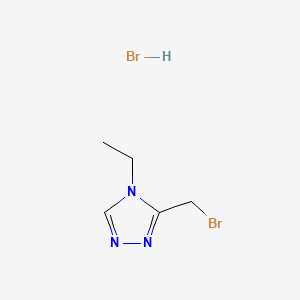

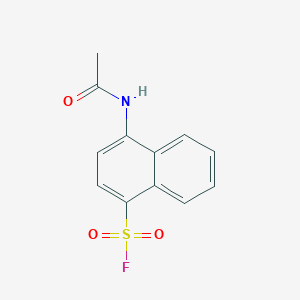
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
